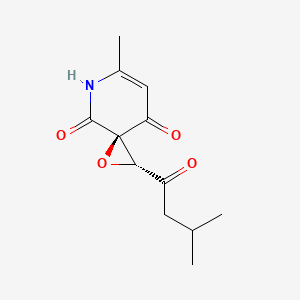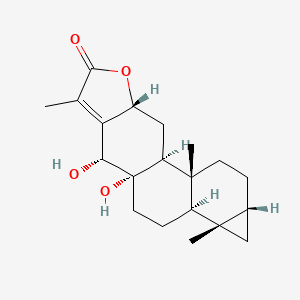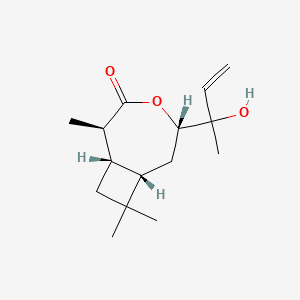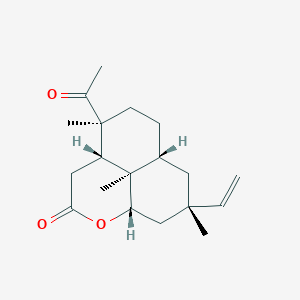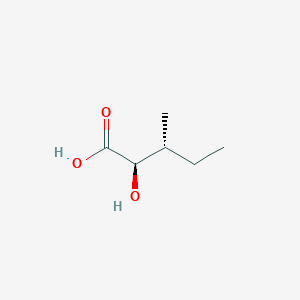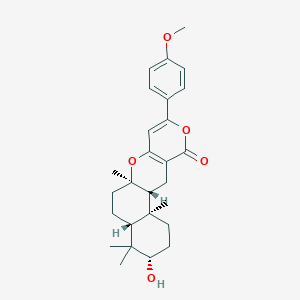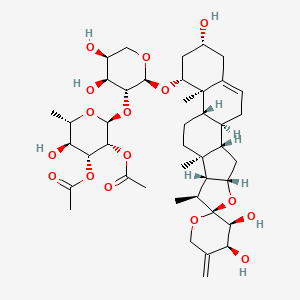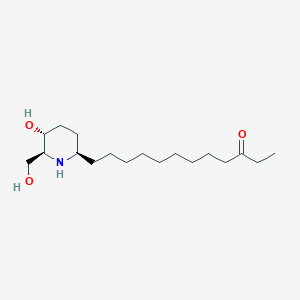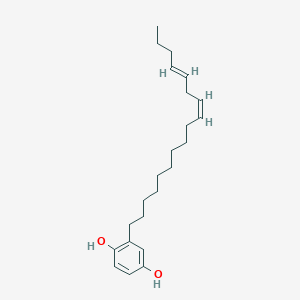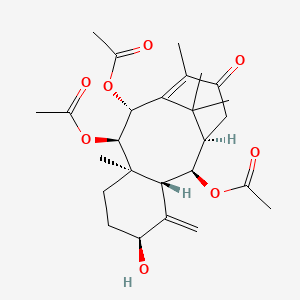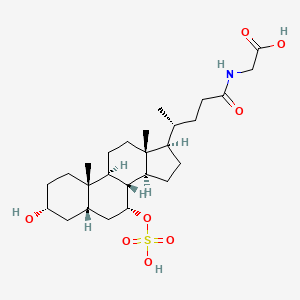
Glycochenodeoxycholic acid 7-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycochenodeoxycholic acid 7-sulfate is a sulfooxy steroid. It derives from a cholic acid. It is a conjugate acid of a glycochenodeoxycholate 7-sulfate(2-) and a glycochenodeoxycholic acid sulfate anion.
Glycochenodeoxycholic acid 7-sulfate belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Glycochenodeoxycholic acid 7-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Glycochenodeoxycholic acid 7-sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, glycochenodeoxycholic acid 7-sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. Glycochenodeoxycholic acid 7-sulfate can be biosynthesized from cholic acid.
Applications De Recherche Scientifique
Analysis and Quantification in Biological Samples : GCDA can be analyzed and quantified in biological samples, such as serum and urine. Hirano et al. (1987) developed a facile solvolysis procedure for sulfated bile acids and demonstrated its clinical utility in analyzing bile acids in the serum of patients with obstructive jaundice, identifying a significant proportion of 3-sulfated glycochenodeoxycholic acid (Hirano, Miyazaki, Higashidate, & Nakayama, 1987).
Absorption and Metabolism Studies : Walker et al. (1986) investigated the absorption of sulfated and nonsulfated chenodeoxycholic and glycochenodeoxycholic acids in the colon and ileum of rats. They found that sulfated bile acids were not absorbed in the colon and had lower absorption in the ileum compared to nonsulfated bile acids (Walker, Stiehl, Raedsch, Klöters, & Kommerell, 1986).
Identification and Characterization : Kirkpatrick et al. (1980) identified the 3-monosulfate ester as the predominant product of in vitro enzymatic sulfation of glyco- and taurochenodeoxycholate, with the 7-sulfate ester synthesized at a lower rate. This research aids in understanding the metabolic pathways of bile acids (Kirkpatrick, Lack, & Killenberg, 1980).
Applications in Drug Interaction Studies : Takehara et al. (2017) assessed glycochenodeoxycholate-3-sulfate as a surrogate endogenous substrate to investigate drug interactions involving OATP1B1 and OATP1B3 in healthy volunteers. This research is significant in pharmacokinetics and drug development (Takehara et al., 2017).
Understanding Hepatobiliary Diseases : The measurement and analysis of GCDA in serum and urine provide insights into hepatobiliary diseases. Makino et al. (1974) found a significant amount of bile acid sulfate in the urine of patients with these diseases, indicating its potential as a diagnostic marker (Makino, Shinozaki, Nakagawa, & Mashimo, 1974).
Role in Bile Acid Metabolism : Barnes et al. (1979) examined the sulfation of glycochenodeoxycholic acid in tissue fractions from adult hamsters, providing insights into the metabolic pathways and regulatory mechanisms of bile acid metabolism (Barnes, Burhol, Zander, Haggstrom, Settine, & Hirschowitz, 1979).
Propriétés
Numéro CAS |
67030-55-1 |
|---|---|
Nom du produit |
Glycochenodeoxycholic acid 7-sulfate |
Formule moléculaire |
C26H43NO8S |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
Clé InChI |
GLYPHOJMMLQNJQ-GYPHWSFCSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



